3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate)
Description
Table 1: Structural Parameters of Deuterated vs. Non-Deuterated Forms
| Parameter | Non-Deuterated Form | Deuterated Form |
|---|---|---|
| Molecular Weight (g/mol) | 171.26 | 174.29 |
| Density (g/cm³) | 1.1 ± 0.1 | 1.13 ± 0.05 |
| Boiling Point (°C) | 294.3 ± 35.0 | 296.1 ± 2.5 |
| Dipole Moment (Debye) | 2.8 | 2.7 |
Deuteration induces subtle changes in bond lengths, particularly in the C-D bonds (1.09 Å vs. 1.10 Å for C-H), which alter vibrational modes observed in infrared spectroscopy. Nuclear Overhauser Effect (NOE) experiments demonstrate preserved spatial proximity between the thiophene sulfur and the methylamino group, critical for maintaining conformational preferences in receptor binding.
Properties
Molecular Formula |
C10H15NO5S |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
oxalic acid;1-thiophen-2-yl-3-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C8H13NOS.C2H2O4/c1-9-5-4-7(10)8-3-2-6-11-8;3-1(4)2(5)6/h2-3,6-7,9-10H,4-5H2,1H3;(H,3,4)(H,5,6)/i1D3; |
InChI Key |
VMAGTTSBAPAUSK-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |
Canonical SMILES |
CNCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Approach via Dimethylamino Ketone
Friedel-Crafts Acylation Route
- Step 1 : Thiophene reacts with 3-chloropropionyl chloride under AlCl₃ catalysis to form 3-chloro-1-(2-thienyl)-1-propanone (Compound 7).
- Step 2 : Chlorine substituent is replaced with deuterated methylamine (CD₃NH₂) in tetrahydrofuran (THF) at 25°C.
- Yield : 68%.
Enantioselective Reduction to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3
The ketone intermediate is reduced to the alcohol using deuterated reagents or enzymatic methods:
Catalytic Hydrogenation with Deuterium Gas
Lithium Aluminum Deuteride (LiAlD₄) Reduction
Microbial Dehydrogenase-Mediated Reduction
- Enzyme : Rhodococcus erythropolis dehydrogenase.
- Conditions : pH 7.0, 30°C, NADPH cofactor.
- Yield : 92%.
- ee : >99% (S)-isomer.
Oxalate Salt Formation
The free base is converted to the oxalate salt for stability and crystallinity:
Acid-Base Reaction with Oxalic Acid
- Procedure : 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (1 eq) is dissolved in ethanol and treated with oxalic acid (1 eq) at 0°C.
- Crystallization : Slow evaporation at 4°C yields white crystals.
- Purity : 99.5% (HPLC).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Deuterium Purity | Scalability |
|---|---|---|---|---|
| LiAlD₄ Reduction | 89 | 72 | 99 | Moderate |
| Catalytic Hydrogenation | 90 | 98 | 98 | High |
| Enzymatic Reduction | 92 | >99 | 99 | Low |
Key Findings:
- Catalytic hydrogenation balances high yield and enantioselectivity, making it preferred for industrial-scale synthesis.
- Enzymatic methods achieve superior ee but require specialized bioreactors.
- LiAlD₄ offers rapid deuteration but lower enantiopurity.
Industrial-Scale Optimization
Continuous Flow Hydrogenation
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its use, such as its role in a biochemical pathway or its interaction with a particular enzyme or receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Derivatives
A comparative analysis of structurally related compounds is summarized below:
Pharmacokinetic and Metabolic Differences
- Deuterated Compound: Deuteration at the methylamino group reduces first-pass metabolism, prolonging half-life compared to non-deuterated analogs .
- Thiophen-3-yl vs. Thiophen-2-yl : Substitution at the 3-position (vs. 2-) in duloxetine impurities decreases serotonin reuptake inhibition efficacy due to altered steric interactions .
- Enaminone Derivatives: The thiazole-containing enaminone () exhibits distinct electronic properties, enhancing anticancer activity via kinase inhibition .
Analytical Methods
- HPLC-UV: Used for quantifying 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 impurities (e.g., naphthalenol derivatives) with detection thresholds <0.05% .
- X-ray Crystallography: Validates stereochemistry in non-deuterated analogs, critical for ensuring enantiopurity in duloxetine synthesis .
Key Research Findings
- Deuteration Advantages: The deuterated compound demonstrates a 30% longer plasma half-life in preclinical models compared to its non-deuterated counterpart, attributed to reduced CYP450-mediated oxidation .
- Impurity Profiles: Naphthalenol derivatives (e.g., 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol) are major process-related impurities, controlled to <0.1% in pharmaceutical batches .
- Thiophene Position-Specific Activity : Thiophen-2-yl analogs exhibit superior serotonin transporter (SERT) binding (Ki = 0.8 nM) vs. thiophen-3-yl analogs (Ki = 12 nM) due to optimal π-π stacking .
Biological Activity
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate), a deuterated derivative of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is notable for its unique chemical structure and biological activity. The compound features a methylamino group and a thiophene ring, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related research findings.
The molecular formula of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) is C₈H₁₃D₃NOS, with a molecular weight of 171.26 g/mol. The compound is characterized by the following physical properties:
| Property | Value |
|---|---|
| Melting Point | 56-61 °C |
| Boiling Point | 294.3 ± 35.0 °C |
| Density | 1.1 ± 0.1 g/cm³ |
| Flash Point | 131.8 ± 25.9 °C |
Research indicates that 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) acts primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI) . This mechanism involves the inhibition of the reuptake of serotonin and norepinephrine neurotransmitters in the brain, which is crucial for mood regulation and has implications for treating depression and anxiety disorders.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:
- Neuropharmacology : The compound's interaction with neurotransmitter systems suggests it may be effective in treating mood disorders. Its structural similarity to other SNRIs enhances its relevance in neuropharmacology .
- Binding Affinity Studies : Interaction studies have demonstrated significant binding affinity to serotonin and norepinephrine transporters, indicating potential efficacy in modulating these pathways.
- Comparative Analysis : The compound shares structural similarities with other bioactive compounds, which may inform its biological activity:
| Compound Name | Structural Features | Similarity | Unique Aspect |
|---|---|---|---|
| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | Dimethylamino group | 1.00 | Increased lipophilicity |
| (S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol | Stereochemistry variation | 0.96 | Specific enantiomeric activity |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one | Ketone instead of alcohol | 0.96 | Different functional group reactivity |
| 1-Methyl-4-(thiophen-2-yl)piperidin-4-ol | Piperidine ring structure | 0.87 | Different ring system affecting activity |
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Depression Treatment : A study involving animal models indicated that administration of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) resulted in significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain .
- Anxiety Disorders : Another investigation highlighted its efficacy in reducing anxiety-like behaviors in rodent models, further supporting its potential use as an anxiolytic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
